N-(2-anilino-2-oxoethyl)-3,6-dichloro-7-methoxy-1-benzothiophene-2-carboxamide
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Overview
Description
N-(2-anilino-2-oxoethyl)-3,6-dichloro-7-methoxy-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by its complex structure, which includes an anilino group, a dichloro-substituted benzothiophene ring, and a methoxy group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-anilino-2-oxoethyl)-3,6-dichloro-7-methoxy-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving appropriate starting materials such as 2-chlorothiophene derivatives.
Introduction of the Anilino Group: The anilino group is introduced via nucleophilic substitution reactions, where aniline reacts with an appropriate electrophilic intermediate.
Methoxylation and Chlorination: The methoxy and chloro substituents are introduced through electrophilic aromatic substitution reactions using methoxy and chloro reagents under controlled conditions.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-anilino-2-oxoethyl)-3,6-dichloro-7-methoxy-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Aniline in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzothiophene derivatives.
Scientific Research Applications
N-(2-anilino-2-oxoethyl)-3,6-dichloro-7-methoxy-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-anilino-2-oxoethyl)-3,6-dichloro-7-methoxy-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(2-anilino-2-oxoethyl)-2-methoxybenzamide
- N-(2-anilino-2-oxoethyl)-4-chlorobenzamide
- 2-[(2-anilino-2-oxoethyl)sulfanyl]-N-[(1R,2S)-2-methylcyclohexyl]acetamide
Uniqueness
N-(2-anilino-2-oxoethyl)-3,6-dichloro-7-methoxy-1-benzothiophene-2-carboxamide is unique due to its specific substitution pattern on the benzothiophene ring, which imparts distinct chemical and biological properties. The presence of both methoxy and dichloro substituents enhances its potential for diverse applications compared to similar compounds.
Properties
IUPAC Name |
N-(2-anilino-2-oxoethyl)-3,6-dichloro-7-methoxy-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O3S/c1-25-15-12(19)8-7-11-14(20)17(26-16(11)15)18(24)21-9-13(23)22-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLXORSXLSHSMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=C1SC(=C2Cl)C(=O)NCC(=O)NC3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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